Friedelane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Friedelin can be extracted from plant sources using various organic solvents such as methanol, ethanol, hexane, dichloromethane, petroleum ether, and chloroform . Soxhlet extraction has been the most common method for a long time . Modern techniques like ultrasound, microwave, supercritical fluid, ionic liquid, and acid hydrolysis are also employed to extract friedelin with reduced environmental impact .
Industrial Production Methods
Due to the high demand for friedelin, CRISPR/Cas9 technology and gene overexpression plasmids have been developed to produce friedelin using genetically engineered yeast . This biotechnological approach ensures a sustainable and efficient production method.
Chemical Reactions Analysis
Types of Reactions
Friedelin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Friedelin can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of friedelin can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Friedelin can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms like 3β-friedelinol, and various substituted friedelane compounds .
Scientific Research Applications
Friedelin has a wide range of scientific research applications:
Mechanism of Action
Friedelin exerts its effects through various molecular targets and pathways. It is involved in the inhibition of inflammatory mediators, modulation of oxidative stress, and induction of apoptosis in cancer cells . The biosynthesis of friedelin involves the cyclization of squalene oxide to the lupanyl cation, followed by multiple rearrangements catalyzed by friedelane-type triterpene cyclases .
Comparison with Similar Compounds
Friedelin is compared with other similar pentacyclic triterpenoids such as 3β-friedelinol, which is its reduced derivative . Other similar compounds include celastrol, pristimerin, and various friedelane-type triterpenoids found in different plant families . Friedelin is unique due to its diverse range of bioactivities and its abundance in nature .
Properties
IUPAC Name |
(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52/c1-21-10-9-11-22-27(21,5)13-12-23-28(22,6)17-19-30(8)24-20-25(2,3)14-15-26(24,4)16-18-29(23,30)7/h21-24H,9-20H2,1-8H3/t21-,22+,23-,24+,26+,27+,28-,29+,30-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSNMTUIMXZPLU-XOZXFAFYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001165671 | |
Record name | (4β,5β,8α,9β,10α,13α,14β)-5,9,13-Trimethyl-24,25,26-trinoroleanane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001165671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
559-73-9 | |
Record name | (4β,5β,8α,9β,10α,13α,14β)-5,9,13-Trimethyl-24,25,26-trinoroleanane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=559-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4β,5β,8α,9β,10α,13α,14β)-5,9,13-Trimethyl-24,25,26-trinoroleanane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001165671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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